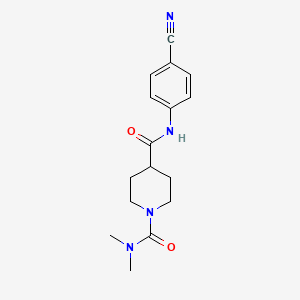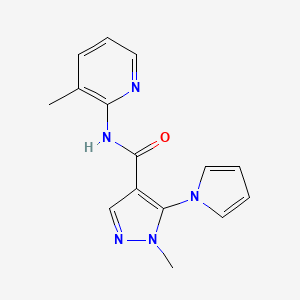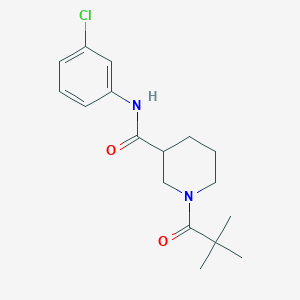
N-(4-chlorobenzyl)-4-(4-morpholinyl)benzamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.1135055 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Applications
- N-(4-chlorobenzyl)-4-(4-morpholinyl)benzamide, under the commercial name befol, is recognized as an original domestic antidepressant and a type A reversible MAO inhibitor. The synthesis process of befol involves several stages, including the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine (Donskaya et al., 2004).
Radiolabelling for Antidepressant Analogs
- The compound has been used in radiolabelling studies, particularly for benzamides that are analogs of the antidepressant moclobemide. This involves the optimization of radiolabelling conditions using Na123I and Na125I, indicating its potential in nuclear medicine and biological studies (Tsopelas, 1999).
Antifungal Applications
- Derivatives of this compound, such as N-Benzoyl-N'-dialkylthiourea derivatives, have been explored for their antifungal properties, especially against pathogens responsible for plant diseases. This highlights its potential in agricultural and biochemistry applications (Weiqun et al., 2005).
Molecular Structure Analysis
- Studies have also focused on the molecular structure of related benzamide compounds, which are crucial for understanding their biological activity and potential therapeutic applications. For example, the analysis of 4-sulfamoyl-N-(3-morpholinopropyl) benzamide and related compounds provides insights into their conformational behavior in different states (Remko et al., 2010).
Inhibitors of Enzymes
- The compound has been identified as a potent inhibitor of monoamine oxidase (MAO) enzymes, particularly MAO-A, which is significant in the development of antidepressants and neuroprotective agents (Nair et al., 1993).
Synthesis of Derivatives
- There have been extensive studies on the synthesis of various derivatives of this compound, highlighting its versatility and potential in creating new pharmacologically active agents. For example, the synthesis of N-Benzoyl-N'-dialkylthiourea derivatives and their applications in various fields are of particular interest (Katritzky et al., 1993).
Antitumor Activity
- Compounds related to this compound have shown promising antitumor activity, as demonstrated in studies on 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide (Ji et al., 2018).
Miscellaneous Applications
- The versatility of this compound is further underscored by its use in various other scientific applications, such as corrosion inhibition and catalysis in chemical synthesis processes (Nnaji et al., 2017).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-5-1-14(2-6-16)13-20-18(22)15-3-7-17(8-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIVECJKKMUPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B4517736.png)
![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4517746.png)

![4-chloro-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4517759.png)

![1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone](/img/structure/B4517770.png)
![1-methyl-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4517774.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4517776.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine](/img/structure/B4517780.png)

![4-[(7-bromo-4-quinolinyl)amino]benzamide](/img/structure/B4517797.png)
![3-(2-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B4517800.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B4517807.png)
